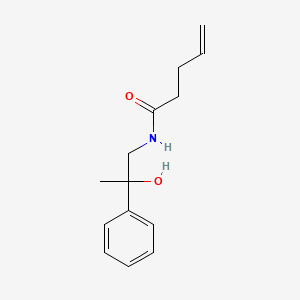
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide, also known as HPPPE, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. HPPPE is a derivative of capsaicin, a compound found in chili peppers known for its pain-relieving properties. HPPPE has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Applications De Recherche Scientifique
Antibacterial Activity
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide and its derivatives have been explored for their antibacterial properties. A study by Cindrić et al. (2018) synthesized novel enaminones, including derivatives of N-(2-hydroxy-2-phenylpropyl)pent-4-enamide, and evaluated their antibacterial activity. These compounds demonstrated mild or no antibacterial activity, suggesting potential for further exploration in this area (Cindrić et al., 2018).
Anticonvulsant Potential
Research has shown that cinnamamide derivatives, closely related to N-(2-hydroxy-2-phenylpropyl)pent-4-enamide, exhibit promising anticonvulsant activity. Żesławska et al. (2017) and Gunia-Krzyżak et al. (2017) have conducted studies on N-substituted cinnamamide derivatives, assessing their efficacy in models of seizures. These studies indicate the potential use of these compounds, including N-(2-hydroxy-2-phenylpropyl)pent-4-enamide, in the treatment of seizure disorders (Żesławska et al., 2017); (Gunia-Krzyżak et al., 2017).
Electrospray Ionization Mass Spectrometry
In the field of mass spectrometry, N-(2-hydroxy-2-phenylpropyl)pent-4-enamide derivatives have been used to study fragmentation patterns. Bigler and Hesse (1995) analyzed the fragmentation of N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, a related compound, in electrospray ionization tandem mass spectrometry. This research contributes to understanding the behavior of such compounds in mass spectrometry analyses (Bigler & Hesse, 1995).
Organic Synthesis and Pharmaceutical Applications
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide and its analogs have significant applications in organic synthesis and pharmaceutical development. Research has focused on synthesizing and characterizing these compounds for various purposes, including exploring their anticonvulsant, antibacterial, and potential antiviral activities. For example, the synthesis of antibiotic SF-2312 and the evaluation of cinnamamide derivatives for anticonvulsant activity highlight the versatility of these compounds in pharmaceutical research (Hanaya & Itoh, 2010); (Żesławska et al., 2017).
Isomerization and Catalysis
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide derivatives have been studied in the context of isomerization and catalysis. Sergeyev and Hesse (2003) described a method for preparing enamides, which are valuable in organic synthesis, by isomerizing unsaturated amides, including N-(2-hydroxy-2-phenylpropyl)pent-4-enamide derivatives (Sergeyev & Hesse, 2003).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-4-10-13(16)15-11-14(2,17)12-8-6-5-7-9-12/h3,5-9,17H,1,4,10-11H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOKSXITXXSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2438975.png)
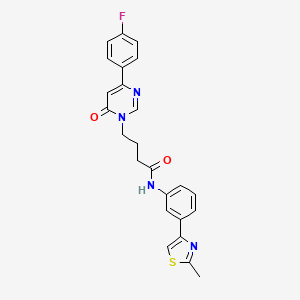
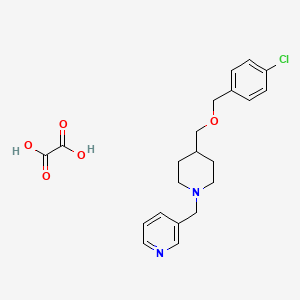
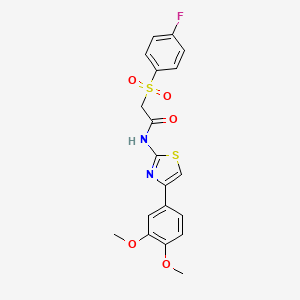

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2438983.png)
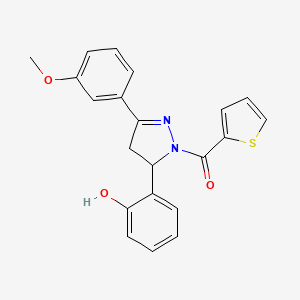

![4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2438987.png)
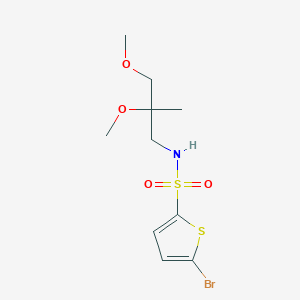
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2438989.png)
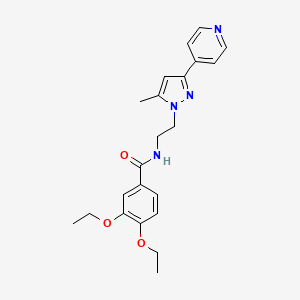
![N-[2-(4-Chlorophenyl)-1-pyridin-2-ylethyl]prop-2-enamide](/img/structure/B2438993.png)
![[2-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B2438994.png)